DL-Isoleucine-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

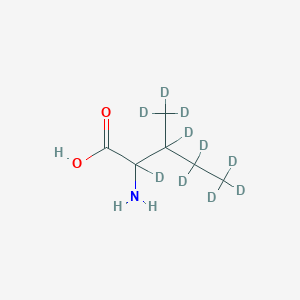

2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-SHJFKSRGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Isoleucine-d10

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Isoleucine-d10 is a deuterated, racemic mixture of the essential amino acid isoleucine. As a stable isotope-labeled compound, it serves as an invaluable tool in analytical and metabolic research. Its primary application is as an internal standard for the precise quantification of isoleucine in complex biological matrices using mass spectrometry. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, applications, relevant metabolic pathways, and standardized experimental protocols for its use.

Introduction to this compound

Isoleucine is an essential branched-chain amino acid (BCAA) critical for protein synthesis and various metabolic processes. DL-Isoleucine refers to a racemic mixture containing equal amounts of D-Isoleucine and L-Isoleucine, which is typically a product of chemical synthesis.[1] The "-d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with their heavy isotope, deuterium (B1214612).

This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference is the cornerstone of its utility in mass spectrometry-based applications, allowing it to be distinguished from the endogenous analyte.[2][3] this compound is predominantly used as an internal standard to improve the accuracy, precision, and reproducibility of quantitative analytical methods.[4]

Physicochemical and Quantitative Data

The fundamental properties of this compound are crucial for experimental design, including accurate stock solution preparation and analytical method development.

| Property | Value | Source(s) |

| Synonyms | 2-Amino-3-methylpentanoic Acid-d10, Isoleucine-d10 | [5][6] |

| Molecular Formula | C₆H₃D₁₀NO₂ | [5][6] |

| Molecular Weight | ~141.23 g/mol | [5][7] |

| Exact Mass | 141.157396117 Da | [7] |

| CAS Number | 29909-02-2 | [6] |

| Appearance | Solid, White to off-white crystalline powder | [6] |

| Purity | ≥98-99% deuterated forms (d₁-d₁₀) | [6][8] |

| Solubility | Slightly soluble in water (sonication may be required) | [6] |

| Storage | Store at room temperature, protected from light and moisture. | [8] |

Synthesis and Manufacturing Overview

The production of DL-Isoleucine is typically achieved through chemical synthesis, which inherently produces a racemic mixture of the D and L isomers.[1] The synthesis of the deuterated analog, this compound, follows similar principles but utilizes deuterated starting materials.

A common chemical synthesis route involves the alkylation of a malonic ester followed by bromination, amination, and hydrolysis.[1][9]

Caption: Generalized workflow for the chemical synthesis of DL-Isoleucine.

To produce this compound, this process is adapted by using precursors that are enriched with deuterium atoms at the desired positions.

Core Applications in Research and Drug Development

Internal Standard for Mass Spectrometry

The most prominent application of this compound is as an internal standard (IS) for the quantification of isoleucine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4][6] An IS is a compound of a known concentration added to every sample, calibrator, and quality control to correct for variations during sample processing and analysis.[4]

Principle: this compound co-elutes with the unlabeled, endogenous isoleucine during chromatography. However, due to its higher mass, it is detected as a different ion in the mass spectrometer. By calculating the ratio of the analyte's signal intensity to the IS's signal intensity, variations in sample injection volume, matrix effects, and instrument response are normalized, leading to highly accurate quantification.[4]

Caption: General workflow for quantitative analysis using an internal standard.

Metabolic Tracer Studies

Deuterated compounds like this compound can be used as tracers to investigate metabolic pathways in vitro and in vivo.[2][3] By introducing the labeled compound into a biological system, researchers can track its metabolic fate, identify downstream metabolites, and measure metabolic flux. The deuterium label allows the metabolites derived from the tracer to be distinguished from the endogenous pool.

Metabolic Pathways of Isoleucine

While this compound is a synthetic compound, understanding the metabolic fate of its components (D- and L-isomers) is crucial for interpreting experimental results.

L-Isoleucine Catabolism

L-Isoleucine, the natural isomer, is degraded through a multi-step mitochondrial pathway. The process begins with a transamination reaction, followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[10] Subsequent steps lead to the production of acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[11][12] Inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), are caused by deficiencies in this pathway.[6][10]

Caption: Key steps in the mitochondrial degradation pathway of L-Isoleucine.

D-Isoleucine Metabolism

Mammalian cells primarily utilize L-amino acids. However, some D-amino acids can be metabolized. The key enzyme is D-amino acid oxidase (DAO), a peroxisomal enzyme that can convert D-amino acids into their corresponding α-keto acids.[13] The resulting α-keto-β-methylvalerate can then enter the L-Isoleucine catabolic pathway. The efficiency of this conversion can vary significantly between cell types and organisms.[13]

Caption: Hypothetical metabolic conversion of D-Isoleucine in mammalian cells.

Experimental Protocols

Quantification of Isoleucine in Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of isoleucine using this compound as an internal standard. Optimization is required for specific instruments and applications.

1. Preparation of Stock and Working Solutions:

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound. Dissolve in 10 mL of 0.1% formic acid in water. Vortex thoroughly. Store at -20°C.[4]

-

This compound Working Solution (e.g., 1 µg/mL): Dilute the stock solution with 0.1% formic acid in water. This concentration should be optimized based on the expected analyte concentration and instrument sensitivity.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled L-Isoleucine into a surrogate matrix (e.g., charcoal-stripped plasma).

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma (or calibrator/QC), add 10 µL of the this compound working solution. Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would run from low %B to high %B to elute the analyte.

-

Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

-

Isoleucine Transition (example): Q1: 132.1 m/z → Q3: 86.1 m/z

-

This compound Transition (example): Q1: 142.1 m/z → Q3: 92.1 m/z (Note: Specific mass transitions must be optimized on the instrument.)

-

4. Data Analysis:

-

Integrate the peak areas for both the isoleucine and this compound MRM transitions.

-

Calculate the peak area ratio (Isoleucine Area / this compound Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. L-Isoleucine-d10 | CymitQuimica [cymitquimica.com]

- 6. caymanchem.com [caymanchem.com]

- 7. L-Isoleucine-d10 | C6H13NO2 | CID 101865217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Isoleucine (Dââ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7325-0.25 [isotope.com]

- 9. Synthesis of DL-Isoleucine_Chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Chemical Properties of DL-Isoleucine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of DL-Isoleucine-d10, its applications in research, and detailed experimental methodologies. This compound is the deuterated form of the essential amino acid isoleucine, and it serves as a crucial tool in metabolic research and quantitative analysis.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled version of DL-isoleucine where ten hydrogen atoms have been replaced by deuterium. This substitution results in a compound that is chemically similar to its unlabeled counterpart but has a higher molecular weight, allowing for its differentiation in mass spectrometry-based analyses.[1][2]

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Isoleucine-2,3,3′,3′,3′,4,4,5,5,5-d10 | [3][4] |

| Synonyms | 2-Amino-3-methylpentanoic Acid-d10 | [4] |

| Molecular Formula | C₆H₃D₁₀NO₂ | [3][4] |

| CAS Number | 29909-02-2 | [3][4] |

| Appearance | White to off-white solid | [3] |

Table 2: Quantitative Physical and Chemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Weight | 141.23 g/mol | [3] |

| Exact Mass | 141.157396117 Da | [5] |

| Purity (HPLC) | ≥98.0% | [1][2] |

| Isotopic Enrichment | ≥99.0% | [3] |

| Solubility | Slightly soluble in water (sonication may be required). | [4] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 3 years when stored as a powder at -20°C. | [3] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of isoleucine in various biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][4] Its use as an internal standard is critical for correcting variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the analytical method.

Additionally, this compound can be used as a tracer in metabolic studies to investigate the biosynthesis and catabolism of isoleucine and other branched-chain amino acids.[1][2]

Experimental Protocols

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of isoleucine in a biological sample (e.g., plasma) by LC-MS/MS.

1. Preparation of Stock and Working Solutions

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as 0.1% formic acid in water. Vortex to ensure complete dissolution. Store at -20°C.

-

This compound Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the stock solution with the same solvent to a final concentration appropriate for spiking into samples.

-

Analyte (Isoleucine) Stock and Working Solutions: Prepare a series of standard solutions of unlabeled isoleucine at known concentrations to create a calibration curve.

2. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add a specific volume of the this compound internal standard working solution to each sample.

-

Add an appropriate volume of a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or methanol).

-

Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Chromatography: Employ a suitable chromatographic column (e.g., a C18 reversed-phase column) to separate isoleucine from other components in the sample. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

-

Mass Spectrometry: Operate the mass spectrometer in a positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify both the unlabeled isoleucine and the deuterated internal standard, this compound. The specific precursor and product ion transitions for each should be optimized.

4. Data Analysis

-

Integrate the peak areas for both the analyte (isoleucine) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for quantification using a deuterated internal standard.

Metabolic Pathway of Isoleucine

This compound can be utilized as a tracer to study the catabolic pathway of isoleucine. Isoleucine is both a glucogenic and a ketogenic amino acid.[6] Its degradation ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle or be used in the synthesis of ketone bodies or fatty acids.[6][7]

Caption: The catabolic pathway of isoleucine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. L-Isoleucine-d10 | C6H13NO2 | CID 101865217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isoleucine - Wikipedia [en.wikipedia.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

Technical Guide: Molecular Weight of DL-Isoleucine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of DL-Isoleucine-d10, a deuterated isotopologue of the essential amino acid isoleucine. This document outlines its chemical properties, the empirical basis for its molecular weight determination, and the methodologies used for its verification. This compound is a critical tool in metabolomics and pharmacokinetic studies, where it serves as a stable isotope-labeled internal standard for quantification by mass spectrometry.[1][2]

Core Molecular Data

The incorporation of ten deuterium (B1214612) atoms significantly increases the mass of the isoleucine molecule. This mass shift is fundamental to its utility as an internal standard, allowing for clear differentiation from its endogenous, unlabeled counterpart in complex biological matrices. The quantitative details are summarized below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Monoisotopic Mass (Da) |

| DL-Isoleucine | C₆H₁₃NO₂ | 131.17[3][4][5] | 131.09463 |

| This compound | C₆H₃D₁₀NO₂ | ~141.23 [6][7] | ~141.15740 [7] |

Isotopic Contribution to Molecular Weight

The molecular weight of this compound is a direct result of replacing ten protium (B1232500) (¹H) atoms with deuterium (²H or D) atoms. The standard atomic weight of hydrogen is approximately 1.008 Da, while the atomic mass of a deuterium isotope is approximately 2.014 Da.[8] This substitution adds significant mass, providing a distinct isotopic signature for analytical detection.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The definitive method for confirming the molecular weight and isotopic enrichment of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule.

Objective: To verify the molecular weight and confirm the isotopic purity of a this compound sample.

Methodology:

-

Sample Preparation:

-

An analytical standard of this compound is dissolved in a suitable solvent (e.g., water with sonication) to create a stock solution of known concentration (e.g., 1 mg/mL).[2]

-

A working solution is prepared by diluting the stock solution in an appropriate mobile phase, often a mixture of water and acetonitrile (B52724) with a small percentage of formic acid to facilitate ionization.

-

An unlabeled DL-Isoleucine standard is prepared in parallel to serve as a control.[9]

-

-

Liquid Chromatography (LC) Separation:

-

The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

The analyte is passed through a C18 reversed-phase column to separate it from potential impurities.

-

A gradient elution method is typically employed, starting with a high aqueous mobile phase composition and ramping to a high organic phase composition to elute the analyte.

-

-

Mass Spectrometry (MS) Analysis:

-

The eluent from the LC system is directed into the ion source of a high-resolution mass spectrometer (e.g., an Orbitrap or Time-of-Flight instrument).

-

Electrospray Ionization (ESI) in positive ion mode is commonly used, which generates the protonated molecular ion [M+H]⁺.

-

The mass spectrometer is set to perform a full scan (MS1) analysis to detect the m/z of the intact parent ions.

-

For the unlabeled DL-Isoleucine, the expected [M+H]⁺ ion would be at m/z ≈ 132.10.

-

For this compound, the expected [M+H]⁺ ion would be at m/z ≈ 142.16.

-

-

Data Analysis and Interpretation:

-

The acquired mass spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion of this compound.

-

The measured monoisotopic mass is compared to the theoretical (calculated) mass. High-resolution instruments allow this comparison with high accuracy (typically <5 ppm mass error).

-

The isotopic distribution is examined to confirm the incorporation of ten deuterium atoms and to assess the isotopic purity of the standard.[10][11]

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical and experimental workflows associated with the analysis of this compound.

Caption: Logical diagram illustrating the mass increase from unlabeled to deuterated Isoleucine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. mpbio.com [mpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L-Isoleucine-d10 | CymitQuimica [cymitquimica.com]

- 7. L-Isoleucine-d10 | C6H13NO2 | CID 101865217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 9. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

DL-Isoleucine-d10 CAS number

An In-depth Technical Guide to DL-Isoleucine-d10

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a deuterated, stable isotope-labeled form of DL-Isoleucine, a racemic mixture of the D and L isomers of the essential branched-chain amino acid. Its primary application in research and development is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. By substituting ten hydrogen atoms with deuterium, this compound has a higher molecular weight than its unlabeled counterpart, allowing for clear differentiation in a mass spectrometer. Its chemical and physical properties are nearly identical to the natural analyte, making it an ideal tool for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification. This guide provides a comprehensive overview of its properties, applications, and a detailed protocol for its use.

Physicochemical and Quantitative Data

The fundamental properties of this compound are critical for its application in analytical methodologies. These characteristics ensure its behavior closely mimics that of endogenous isoleucine during sample extraction, chromatography, and ionization.

| Property | Value |

| CAS Number | 29909-02-2 |

| Synonyms | 2-Amino-3-methylpentanoic Acid-d10 |

| Molecular Formula | C₆H₃D₁₀NO₂ |

| Formula Weight | 141.2 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₁₀) |

| Appearance | Solid |

| Solubility | Slightly soluble in water (sonication may be required) |

Core Applications in Research and Drug Development

The primary utility of this compound stems from its isotopic labeling, making it an invaluable tool in quantitative proteomics, metabolomics, and pharmacokinetic studies.

-

Internal Standard in Mass Spectrometry : The "gold standard" application for this compound is as an internal standard for the quantification of isoleucine. When a known quantity of the deuterated standard is added to a biological sample at the beginning of the workflow, it experiences the same processing variations as the endogenous analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, variations from sample extraction, injection volume, and instrument response can be effectively normalized, leading to highly accurate and reproducible results.[1]

-

Metabolic Tracer Studies : Stable isotope-labeled amino acids like this compound can be used as tracers to investigate metabolic pathways.[2] By introducing the labeled compound into a biological system, researchers can track its incorporation into proteins and its conversion into various metabolites, providing insights into amino acid metabolism in health and disease.[2] For instance, it can be used to study metabolic disorders like Maple Syrup Urine Disease (MSUD), which is characterized by the accumulation of branched-chain amino acids.

-

Pharmacokinetic Analysis : In drug development, deuteration is a strategy used to alter the metabolic profiles of pharmaceutical compounds.[2] While not a drug itself, this compound can be used in foundational studies to understand the kinetic isotope effect and how deuteration might impact the absorption, distribution, metabolism, and excretion (ADME) of amino acid-based drugs or peptides.

Experimental Protocol: Quantification of Isoleucine in Plasma using LC-MS/MS

This section provides a detailed methodology for the use of this compound as an internal standard for the accurate quantification of isoleucine in a biological matrix such as plasma. This protocol is a general guideline and may require optimization for specific instruments and analytes.[1]

Materials and Reagents

-

This compound (Internal Standard)

-

L-Isoleucine (Analyte for calibration curve)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure Water

-

Biological Plasma (e.g., human, rat)

-

Microcentrifuge tubes

-

Calibrated pipettes

Preparation of Standard and Internal Standard Solutions

-

This compound Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve it in 10 mL of 0.1% formic acid in water.

-

Vortex thoroughly to ensure complete dissolution.

-

Store this stock solution at -20°C.[1]

-

-

This compound Working Solution (10 µg/mL):

-

Perform a 1:100 dilution of the stock solution.

-

Add 100 µL of the 1 mg/mL stock solution to 9.9 mL of 0.1% formic acid in water.

-

This working solution will be used to spike all samples, standards, and quality controls.[1]

-

-

L-Isoleucine Calibration Standards:

-

Prepare a 1 mg/mL stock solution of L-Isoleucine in 0.1% formic acid in water.

-

Perform serial dilutions to create a series of calibration standards at concentrations ranging from the expected physiological levels (e.g., 1 µg/mL to 200 µg/mL).

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the plasma sample, calibration standard, or quality control into a clean microcentrifuge tube.[1]

-

Internal Standard Spiking: Add 10 µL of the this compound working solution (10 µg/mL) to each tube.[1]

-

Vortex briefly to mix.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the proteins.[1]

-

Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a new tube or an LC vial for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: It is crucial to achieve chromatographic separation of isoleucine from its isobaric isomer, leucine, as they have the same nominal mass.[1] A suitable C18 or HILIC column should be used with an optimized gradient.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Mass Spectrometry: The analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined for both L-Isoleucine and this compound. For example:

-

L-Isoleucine: m/z 132.1 → 86.1

-

This compound: m/z 142.2 → 92.1 (Note: exact m/z values must be optimized on the specific instrument).

-

-

Data Processing and Quantification

-

Integrate the peak areas for both the analyte (L-Isoleucine) and the internal standard (this compound) for each sample.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of L-Isoleucine in the unknown samples based on their measured peak area ratios.

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for quantitative analysis and the logical relationship of using an internal standard.

Caption: Workflow for quantifying isoleucine using a deuterated internal standard.

Caption: Logical diagram illustrating the principle of internal standardization.

References

Technical Guide to the Certificate of Analysis for DL-Isoleucine-d10

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key quality attributes and analytical methodologies associated with DL-Isoleucine-d10, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies. This document outlines the typical specifications found on a Certificate of Analysis (CoA), details the experimental protocols used to verify these parameters, and presents logical workflows for its analysis.

Data Presentation: Summary of Quantitative Specifications

The quality of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible analytical results. The following tables summarize the typical quantitative data and specifications for this compound, compiled from various suppliers.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Chemical Name | Isoleucine-2,3,3′,3′,3′,4,4,5,5,5-d10 |

| Synonyms | (2S,3S)-2-Amino-3-methylpentanoic Acid-d10, DL-Ile-d10 |

| Molecular Formula | C₆H₃D₁₀NO₂ |

| Molecular Weight | 141.23 g/mol [1] |

| CAS Number | 29909-02-2[1] |

| Appearance | White to off-white solid[1] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification |

| Chemical Purity | HPLC | ≥98%[1][2] |

| Isotopic Enrichment | Mass Spectrometry / NMR | ≥99% Deuterated forms (d₁-d₁₀)[1][3] |

| Optical Rotation [α]D²⁰ | Polarimetry | +38.0° to +41.5° (for L-Isoleucine) |

Table 3: Physical and Safety Data

| Parameter | Specification |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1] |

| Solubility | Slightly soluble in water.[3] |

| Loss on Drying | ≤ 0.30% |

| Residue on Ignition | ≤ 0.10% |

Experimental Protocols

Detailed methodologies are critical for the replication and verification of the data presented on a Certificate of Analysis. Below are representative protocols for key analytical tests performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The chemical purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). Due to the chiral nature of isoleucine, methods are designed to separate its stereoisomers.

Method: Chiral HPLC with UV Detection

This method allows for the direct separation and quantification of the D- and L-enantiomers of Isoleucine without the need for derivatization.

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a suitable amount of DL-Isoleucine reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Sample Solution: Dissolve the this compound sample in the mobile phase to a concentration that falls within the calibration range.

-

-

Chromatographic Conditions:

-

Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.

-

Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 205 nm.

-

Injection Volume: 10 µL.

-

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is a fundamental technique for confirming the identity and determining the isotopic enrichment of this compound.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

-

-

MS Analysis:

-

Acquire the full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is observed. For C₆H₃D₁₀NO₂, the expected monoisotopic mass is approximately 142.16 Da.

-

Compare the isotopic distribution of the sample with the theoretical distribution for a molecule with ten deuterium (B1214612) atoms.

-

Perform tandem MS (MS/MS) to analyze the fragmentation pattern. The fragmentation of deuterated isoleucine will yield characteristic product ions that can be compared to the fragmentation of the unlabeled standard to confirm the location of the deuterium labels. Leucine and isoleucine, being isobaric, can be distinguished by their characteristic fragmentation patterns, particularly the formation of w-ions.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the analysis of this compound.

References

A Technical Guide to the Isotopic Purity of DL-Isoleucine-d10

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of DL-Isoleucine-d10. This deuterated analog of isoleucine is a critical tool in various scientific disciplines, serving as an internal standard for quantitative mass spectrometry and as a tracer in metabolic research.[1] Ensuring the isotopic purity of this compound is paramount for the accuracy and reliability of experimental results.

Physicochemical Properties and Commercial Availability

This compound is a stable, isotopically labeled form of DL-isoleucine where ten hydrogen atoms have been replaced by deuterium. This substitution results in a significant mass shift, which is the basis for its utility in mass spectrometry-based applications. Several vendors supply this compound with specified levels of chemical and isotopic purity.

| Property | Value | Reference |

| Molecular Formula | C₆H₃D₁₀NO₂ | [2] |

| Formula Weight | 141.2 g/mol | [2] |

| Appearance | Solid | [2] |

| Stated Isotopic Purity | ≥98% deuterated forms (d₁-d₁₀) | [2][3][4] |

| Chemical Purity | ≥98% | [3][4] |

Synthesis of this compound

The synthesis of perdeuterated amino acids like this compound typically involves hydrogen-deuterium (H/D) exchange reactions on the unlabeled amino acid. Catalytic exchange methods are commonly employed for this purpose.

General Principle of Perdeuteration via Catalytic Exchange

Perdeuteration can be achieved by heating the amino acid in the presence of a metal catalyst, such as platinum or palladium on carbon, in a deuterium-rich solvent like heavy water (D₂O).[1][5] The catalyst facilitates the exchange of protons with deuterons at various positions on the molecule.

References

- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. L-Isoleucine (Dââ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7325-0.25 [isotope.com]

- 4. L-ISOLEUCINE | Eurisotop [eurisotop.com]

- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of DL-Isoleucine-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Isoleucine-d10, a deuterated internal standard crucial for quantitative analyses in various research and development settings. Proper handling and storage are paramount to ensure its integrity and the accuracy of experimental results.

Core Stability Profile

This compound, when stored as a solid under appropriate conditions, is a stable compound. One supplier indicates a shelf life of at least four years when stored at -20°C.[1] However, its stability can be influenced by several factors, including temperature, moisture, light, and the presence of other reactive substances, particularly when in solution.

Quantitative Stability Data

The following tables summarize the known stability data for Isoleucine and its deuterated forms under various storage conditions.

Table 1: Stability of Solid Isoleucine Forms

| Compound | Storage Temperature | Light/Moisture Conditions | Reported Stability |

| Isoleucine-d10 | -20°C | Not specified | ≥ 4 years[1] |

| L-Isoleucine | Room Temperature | Store in a dry place | Stable under normal ambient conditions[2] |

| L-Isoleucine (D₁₀, 98%; ¹⁵N, 98%) | Room Temperature | Away from light and moisture | Not specified[3][4] |

Table 2: Stability of Isoleucine in Solution

| Compound Form | Solvent | Storage Temperature | Reported Stability |

| L-Isoleucine-d10 | Not specified | -80°C | 6 months[5] |

| L-Isoleucine-d10 | Not specified | -20°C | 1 month[5] |

| L-Isoleucine | In solvent | -80°C | 2 years[6] |

| L-Isoleucine | In solvent | -20°C | 1 year[6] |

| DL-Isoleucine | Complex Media | 4-8°C | Significantly reduced degradation compared to room temperature[7] |

Factors Influencing Stability

Several environmental factors can affect the chemical integrity of this compound. Understanding these is key to preventing degradation.

Potential Degradation Pathways

While specific chemical degradation pathways for this compound are not extensively detailed in the literature, potential reactions can be inferred from the general chemistry of amino acids.

-

Maillard Reaction : In the presence of reducing sugars, isoleucine can undergo the Maillard reaction, leading to browning and the formation of complex products.[7] This reaction is accelerated by heat.

-

Oxidation : As with other amino acids, exposure to strong oxidizing agents or certain conditions of light and metal ion catalysis could lead to oxidative degradation.

-

Metabolic Degradation : Although a biological process, the metabolic degradation of isoleucine involves transamination and oxidative decarboxylation, which could suggest potential chemical liabilities under certain in-vitro conditions.[8][9]

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

Solid Form:

-

Temperature : For long-term storage, -20°C is recommended.[1] Room temperature storage is also suggested by some suppliers, provided the material is protected from light and moisture.[3][4]

-

Light : Store in a dark place or in a light-resistant container.[3][4]

-

Moisture : Keep in a tightly sealed container in a dry environment.[2][3][4]

In Solution:

-

Temperature : For extended storage of stock solutions, -80°C is preferable.[5] For shorter periods, -20°C can be used.[5]

-

pH : The pH of the solution can affect solubility and stability. For instance, alkaline conditions (pH 9.0-10.0) have been shown to improve the stability of some concentrated amino acid formulations.[7]

-

Preparation : If using an aqueous stock solution, it is advisable to filter and sterilize it before use.[5] Prepare solutions fresh when possible, especially for sensitive applications.[7]

General Handling:

-

Avoid the formation of dust.[2]

-

Use appropriate personal protective equipment.

-

Keep away from food, drink, and animal feedingstuffs.[2]

Experimental Protocols for Stability Assessment

To determine the stability of this compound in a specific formulation or under particular conditions, a stability study is recommended.

Generalized Stability Study Protocol

This protocol provides a framework for assessing the stability of this compound in a liquid matrix (e.g., cell culture media).

References

- 1. caymanchem.com [caymanchem.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. L-Isoleucine (Dââ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7325-0.25 [isotope.com]

- 4. L-Isoleucine (Dââ, 98%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of DL-Isoleucine-d10 in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of DL-Isoleucine-d10, a deuterated stable isotope of the essential amino acid isoleucine. Given the limited direct quantitative data for the deuterated form, this document leverages the extensively studied solubility of its non-deuterated counterpart, DL-Isoleucine, as a close proxy. The substitution of hydrogen with deuterium (B1214612) does not significantly alter the physicochemical properties of the molecule, making the solubility of DL-Isoleucine a reliable reference.

This compound is primarily utilized as an internal standard for the quantification of isoleucine in various biological matrices by mass spectrometry. Accurate solubility data is crucial for the preparation of stock solutions, calibration standards, and ensuring the reliability of experimental results in metabolic research and drug development.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₆H₃D₁₀NO₂ |

| Molecular Weight | 141.2 g/mol |

| Appearance | White to off-white solid |

| Synonyms | 2-Amino-3-methylpentanoic Acid-d10 |

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for non-deuterated DL-Isoleucine and L-Isoleucine in water and various organic solvents. This data serves as a strong approximation for the solubility of this compound.

Table 1: Solubility of DL-Isoleucine in Water at Various Temperatures [1]

| Temperature (°C) | Solubility (g/L) |

| 0 | 18.3 |

| 25 | 22.3 |

| 50 | 30.3 |

| 75 | 46.1 |

| 100 | 78.0 |

Table 2: Solubility of L-Isoleucine in Water at Various Temperatures [1]

| Temperature (°C) | Solubility (g/L) |

| 0 | 37.9 |

| 25 | 41.2 |

| 50 | 48.2 |

| 75 | 60.8 |

| 100 | 82.6 |

Table 3: Solubility in Various Solvents

| Solvent | This compound | DL-Isoleucine / L-Isoleucine |

| Water | Slightly soluble (sonication may be required)[2]. Soluble at 5% in water[3]. | See Tables 1 & 2. |

| 1M HCl | Soluble at 5%[3]. | Soluble[4]. |

| Hot Alcohol | Data not available. | Sparingly soluble (0.13% wt/wt at 80°C)[1]. |

| Ethanol (95%) | Data not available. | Practically insoluble[4]. |

| Ether | Data not available. | Insoluble[1]. |

| Formic Acid | Data not available. | Freely soluble[4]. |

| Propylene Glycol | Data not available. | Soluble[1]. |

| DMSO | Data not available. | D-Isoleucine is soluble at 55 mg/mL (sonication recommended). |

Factors Influencing Solubility

The solubility of amino acids like this compound is governed by several factors. Understanding these can aid in the preparation of solutions for various experimental needs.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the solution at a constant temperature using a thermostatic shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the solution to stand at the same temperature to let the undissolved solid settle.

-

Centrifuge the vial at a high speed to pellet the remaining solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or LC-MS method.

-

Prepare a calibration curve using standards of known this compound concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, g/L, or molarity).

-

Experimental Workflow: Use as an Internal Standard

This compound is most commonly used as an internal standard in quantitative mass spectrometry-based methods to account for variability in sample preparation and instrument response.

Caption: Workflow for using this compound as an internal standard in LC-MS/MS.

References

An In-depth Technical Guide to DL-Isoleucine-d10 for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of DL-Isoleucine-d10, a deuterated stable isotope of the essential amino acid isoleucine. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. This document covers suppliers and pricing, key quantitative data, and detailed experimental protocols for its application.

This compound: Suppliers and Quantitative Data

This compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification of isoleucine. Several chemical suppliers offer this compound with varying specifications. The following table summarizes the available quantitative data from prominent suppliers.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| Cayman Chemical | 34842 | ≥98% | ≥99% deuterated forms (d1-d10) | 1 mg, 5 mg, 10 mg, 25 mg |

| MedchemExpress | HY-N0771S1 | 98.6% | Not Specified | Contact for details |

| Toronto Research Chemicals | I820177 | Not Specified | Not Specified | Contact for details |

| Santa Cruz Biotechnology | sc-212389 | Not Specified | Not Specified | Contact for details |

Pricing Information:

Pricing for this compound can vary based on the supplier, quantity, and purity. As of the latest available information, indicative pricing from Cayman Chemical is as follows. Users are advised to contact the suppliers directly for the most current and accurate pricing.

| Supplier | Quantity | Price (USD) |

| Cayman Chemical | 1 mg | $32 |

| 5 mg | $116 | |

| 10 mg | $169 | |

| 25 mg | $381 |

Experimental Protocol: Use of this compound as an Internal Standard for LC-MS/MS Analysis

This protocol details the use of this compound as an internal standard for the accurate quantification of unlabeled isoleucine in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.1. Materials and Reagents:

-

This compound

-

Unlabeled DL-Isoleucine (for calibration standards)

-

LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator (optional)

-

LC-MS/MS system

2.2. Preparation of Stock and Working Solutions:

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50% methanol in water. Vortex thoroughly to ensure complete dissolution. Store at -20°C.

-

This compound Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50% methanol in water. This working solution will be used to spike the samples.

-

Unlabeled DL-Isoleucine Stock Solution (1 mg/mL): Prepare a stock solution of unlabeled DL-Isoleucine in the same manner as the deuterated standard.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the unlabeled DL-Isoleucine stock solution in a surrogate matrix (e.g., charcoal-stripped plasma) to cover the expected concentration range of the analyte in the samples.

2.3. Sample Preparation:

-

Thaw plasma samples and calibration standards on ice.

-

To 50 µL of each plasma sample, calibration standard, and quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (1 µg/mL).

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex each tube vigorously for 30 seconds.

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried residue in 100 µL of the LC-MS mobile phase A (e.g., 0.1% formic acid in water).

-

Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

2.4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 2% B, ramp to 98% B over 5 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both unlabeled isoleucine and this compound.

-

Isoleucine (unlabeled): e.g., m/z 132.1 → 86.1

-

This compound: e.g., m/z 142.1 → 92.1

-

-

Optimize collision energies and other MS parameters for maximum signal intensity.

-

2.5. Data Analysis:

-

Integrate the peak areas for both the analyte (unlabeled isoleucine) and the internal standard (this compound).

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Workflows and Pathways

Experimental Workflow for Quantification of Isoleucine using this compound as an Internal Standard

Caption: A typical workflow for the quantification of isoleucine in biological samples.

Simplified Branched-Chain Amino Acid (BCAA) Catabolism Pathway

Caption: The initial steps of the BCAA catabolic pathway.

An In-depth Technical Guide to the Synthesis and Manufacturing of DL-Isoleucine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of DL-Isoleucine-d10, a perdeuterated isotopologue of the essential amino acid isoleucine. This document details a feasible synthetic pathway, experimental protocols, and relevant quantitative data. The information is intended to support researchers in the fields of proteomics, metabolomics, and drug development who utilize stable isotope-labeled compounds for applications such as mass spectrometry-based quantification, metabolic tracing, and structural biology.

Introduction

This compound is a non-radioactive, stable isotope-labeled form of DL-isoleucine where all ten non-exchangeable hydrogen atoms on the carbon skeleton have been replaced with deuterium. This isotopic enrichment makes it an ideal internal standard for quantitative analysis of isoleucine by mass spectrometry, as it is chemically identical to the natural analyte but mass-shifted, allowing for precise and accurate measurements.[1][2] Furthermore, deuterated amino acids are valuable tools in metabolic research to trace the fate of amino acids in biological systems and in NMR spectroscopy for simplifying complex spectra.[3]

The synthesis of this compound presents a unique challenge in ensuring complete deuteration at all non-labile positions. The most practical approach involves a multi-step chemical synthesis utilizing deuterated starting materials. The classic malonic ester synthesis for α-amino acids provides a robust framework for the construction of the isoleucine backbone, which can be adapted for the incorporation of deuterium.[4][5][6]

Physicochemical and Quantitative Data

The properties of this compound are crucial for its application in experimental settings. The following tables summarize key quantitative data for the final product and its non-deuterated counterpart for comparison.

Table 1: Physicochemical Properties of this compound and DL-Isoleucine

| Property | This compound | DL-Isoleucine | Reference(s) |

| Synonyms | 2-Amino-3-methylpentanoic Acid-d10 | DL-ISOLEUCINE, 2-Amino-3-methylpentanoic acid | [1][7] |

| CAS Number | 29909-02-2 | 443-79-8 | [1][7] |

| Molecular Formula | C₆H₃D₁₀NO₂ | C₆H₁₃NO₂ | [1][7] |

| Molecular Weight | 141.23 g/mol | 131.17 g/mol | [7][8] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [7] |

| Melting Point | Not explicitly available; expected to be similar to undeuterated form (~278-280 °C with decomposition) | ~290 °C (decomposes at 278–280°C) | [5] |

| Water Solubility | Slightly soluble (sonicated) | 22.3 g/L (25 °C) | [1][7] |

| Purity | ≥99% deuterated forms (d1-d10) | N/A | [1] |

Table 2: Key Intermediates in the Synthesis of this compound

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Diethyl malonate-d2 | C₇H₁₀D₂O₄ | 162.19 | ~199 |

| 2-Bromobutane-d9 | C₄D₉Br | 146.08 | ~91 |

| Diethyl sec-butyl-d9-malonate-d1 | C₁₁H₁₀D₁₀O₄ | 226.33 | 110–120°C/18–20 mm (for undeuterated) |

| α-Bromo-β-methyl-d9-valeric acid-d1 | C₆HD₉BrO₂ | 206.11 | 125–140°C/18–20 mm (for undeuterated) |

Synthesis and Manufacturing Workflow

The synthesis of this compound can be achieved through a modified malonic ester synthesis. The overall workflow involves the preparation of deuterated starting materials, followed by a series of reactions to construct the carbon skeleton and introduce the amino group.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Preparation of Deuterated Starting Materials

4.1.1. Synthesis of Diethyl malonate-d₂

Diethyl malonate can be deuterated at the active methylene (B1212753) position through base-catalyzed hydrogen-deuterium exchange.

-

Materials: Diethyl malonate, Deuterium oxide (D₂O), Sodium deuteroxide (NaOD) in D₂O (catalytic amount).

-

Procedure:

-

In a round-bottom flask, dissolve diethyl malonate in an excess of D₂O.

-

Add a catalytic amount of a 40 wt. % solution of NaOD in D₂O.

-

Stir the mixture at room temperature for 24-48 hours to allow for complete H/D exchange at the α-carbon.

-

Neutralize the catalyst with DCl in D₂O.

-

Extract the deuterated diethyl malonate with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The extent of deuteration can be confirmed by ¹H NMR spectroscopy by the disappearance of the signal for the α-protons.

-

4.1.2. Synthesis of 2-Bromobutane-d₉

This multi-step synthesis starts from a commercially available deuterated ketone.

-

Step 1: Reduction of Butan-2-one-d₈ to 2-Butanol-d₉

-

Materials: Butan-2-one-d₈, Sodium borodeuteride (NaBD₄), Methanol-d₄.

-

Procedure:

-

Dissolve butan-2-one-d₈ in methanol-d₄ in a round-bottom flask cooled in an ice bath.

-

Slowly add sodium borodeuteride in portions with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of D₂O.

-

Extract the product, 2-butanol-d₉, with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent.

-

-

-

Step 2: Bromination of 2-Butanol-d₉ to 2-Bromobutane-d₉

-

Materials: 2-Butanol-d₉, Phosphorus tribromide (PBr₃).

-

Procedure:

-

In a flask equipped with a dropping funnel and a condenser, cool 2-butanol-d₉ in an ice bath.

-

Slowly add phosphorus tribromide dropwise with stirring.

-

After the addition, allow the mixture to warm to room temperature and then heat under reflux for 2-3 hours.

-

Distill the crude 2-bromobutane-d₉ from the reaction mixture.

-

Wash the distillate with water, a dilute sodium bicarbonate solution, and finally with water.

-

Dry the product over anhydrous calcium chloride and perform a final distillation to obtain pure 2-bromobutane-d₉.

-

-

Synthesis of this compound

This procedure is adapted from the classical malonic ester synthesis of DL-isoleucine.[4][5]

-

Step 1: Diethyl sec-butyl-d₉-malonate-d₁ Synthesis

-

Materials: Sodium metal, Absolute ethanol (B145695), Diethyl malonate-d₂, 2-Bromobutane-d₉.

-

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

Heat the solution and add diethyl malonate-d₂ with stirring.

-

Subsequently, add 2-bromobutane-d₉ at a rate that maintains a gentle reflux.

-

Stir and reflux the mixture for 48 hours.

-

Remove the ethanol by distillation.

-

Treat the residue with water and separate the ester layer.

-

Purify the ester by distillation under reduced pressure.

-

-

-

Step 2: α-Bromo-β-methyl-d₉-valeric acid-d₁ Synthesis

-

Procedure:

-

The diethyl sec-butyl-d₉-malonate-d₁ is first saponified using aqueous sodium hydroxide (B78521).

-

The resulting dicarboxylic acid is then decarboxylated by heating.

-

The resulting β-methyl-d₉-valeric acid-d₁ is then brominated at the α-position using bromine and a catalyst such as red phosphorus (Hell-Volhard-Zelinsky reaction).

-

The α-bromo acid is purified by distillation under reduced pressure.

-

-

-

Step 3: Amination to form this compound

-

Materials: α-Bromo-β-methyl-d₉-valeric acid-d₁, Concentrated ammonium (B1175870) hydroxide.

-

Procedure:

-

Add the α-bromo-β-methyl-d₉-valeric acid-d₁ to an excess of concentrated ammonium hydroxide in a sealed pressure vessel.

-

Heat the mixture at 100°C for 6-8 hours.[9]

-

Cool the reaction mixture and evaporate it to dryness under reduced pressure.

-

-

-

Step 4: Purification by Recrystallization

-

Procedure:

-

Dissolve the crude this compound in hot water.

-

Decolorize the solution with activated charcoal if necessary and filter while hot.

-

Add ethanol to the hot filtrate and allow it to cool slowly to crystallize the product.

-

Collect the crystals by filtration, wash with cold ethanol, and dry. A second crop of crystals can be obtained by concentrating the mother liquor.

-

-

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Conclusion

The synthesis of this compound is a challenging but achievable process for well-equipped organic chemistry laboratories. The modified malonic ester synthesis presented in this guide, utilizing deuterated starting materials, offers a reliable pathway to this valuable research chemical. Careful execution of the experimental protocols and purification steps is essential to obtain a final product with high isotopic enrichment and chemical purity. The availability of this compound will continue to be a critical enabler for advanced research in proteomics, metabolomics, and drug discovery.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of DL-Isoleucine_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. DL-Isoleucine | CAS#:443-79-8 | Chemsrc [chemsrc.com]

- 8. L-Isoleucine-d10 | C6H13NO2 | CID 101865217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Natural Abundance of Isoleucine Isotopes for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural isotopic abundance of isoleucine, an essential amino acid critical in various physiological processes. The document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the isotopic composition of isoleucine for applications in metabolic research, tracer studies, and pharmaceutical development. This guide presents quantitative data on the natural abundance of stable isotopes of the constituent elements of isoleucine, details common experimental protocols for their determination, and includes a workflow diagram for a typical analytical procedure.

Introduction

Isoleucine is a branched-chain amino acid with the chemical formula C₆H₁₃NO₂.[1][2][3][4][5] It is one of the twenty proteinogenic amino acids and is essential for humans, meaning it must be obtained through diet.[5] Understanding the natural distribution of stable isotopes within the isoleucine molecule is fundamental for a range of scientific applications. These include metabolic flux analysis, environmental and food web studies, and the development of isotopically labeled internal standards for quantitative bioanalysis in pharmacology. This guide serves as a comprehensive resource on the natural isotopic composition of isoleucine and the methodologies used for its characterization.

Natural Isotopic Abundance of Isoleucine's Constituent Elements

The natural abundance of stable isotopes for the elements that constitute isoleucine—Carbon, Hydrogen, Nitrogen, and Oxygen—is well-established. These abundances are the foundation for the isotopic distribution observed in the isoleucine molecule. The following table summarizes the natural abundances of the stable isotopes for each of these elements.

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | ~98.9% |

| ¹³C | 13.003355 | ~1.1% | |

| Hydrogen | ¹H (Protium) | 1.007825 | >99.98%[6] |

| ²H (Deuterium) | 2.014102 | ~0.0156%[7] | |

| Nitrogen | ¹⁴N | 14.003074 | 99.62% |

| ¹⁵N | 15.000109 | 0.38% | |

| Oxygen | ¹⁶O | 15.994915 | 99.76%[8] |

| ¹⁷O | 16.999131 | 0.038%[8] | |

| ¹⁸O | 17.999160 | 0.205%[8] |

Note: The exact natural abundance can vary slightly depending on the source of the material.

Experimental Protocols for Determining Isotopic Abundance in Isoleucine

The determination of the natural isotopic abundance of isoleucine, and other amino acids, is most commonly achieved through Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques require the derivatization of the amino acid to increase its volatility for gas chromatographic separation.

Sample Preparation: Acid Hydrolysis

For isoleucine present in a protein or peptide matrix, the first step is to liberate the individual amino acids. This is typically achieved through acid hydrolysis.

Protocol:

-

Place the dried and homogenized sample material into a borosilicate vial.

-

Add 6 M hydrochloric acid (HCl) to the vial.

-

Flush the vial with an inert gas, such as nitrogen, to create an anoxic environment.[9]

-

Seal the vial and place it in an oven at 110-150°C for 20-24 hours.[9][10]

-

After hydrolysis, the HCl is evaporated under a stream of nitrogen.

-

The dried hydrolysate, now containing free amino acids, is reconstituted in a suitable solvent for the subsequent derivatization step.

Derivatization of Isoleucine for GC-MS Analysis

Due to the polar nature of amino acids, derivatization is a crucial step to make them volatile for GC analysis.[11] A common method is the formation of N-acetyl methyl esters.

Protocol for N-acetyl methyl ester derivatization:

-

To the dried amino acid sample, add 1 mL of 1.85 M acidified methanol (B129727).

-

Heat the mixture at 100°C for 1 hour to esterify the carboxyl group.[10]

-

Evaporate the remaining methanol under a stream of nitrogen at room temperature.

-

To acetylate the amino group, add a mixture of acetic anhydride, trimethylamine, and acetone (B3395972) (1:2:5, v/v/v) and heat at 60°C for 10 minutes.[10]

-

Evaporate the reagents under a stream of nitrogen at room temperature.

-

The resulting N-acetyl methyl ester of isoleucine is then dissolved in a solvent suitable for GC injection, such as ethyl acetate.[10]

Another common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyl dimethylsilyl (TBDMS) derivatives.[11]

Protocol for MTBSTFA derivatization:

-

Dry a 50 μL aliquot of the amino acid solution.

-

Add 100 μL of neat MTBSTFA, followed by 100 μL of acetonitrile.

-

Heat the mixture at 100°C for 4 hours.

-

The sample is then ready for GC-MS analysis.

GC-C-IRMS Analysis

The derivatized isoleucine is then analyzed by GC-C-IRMS to determine its isotopic ratios.

Typical GC-C-IRMS Parameters:

-

Gas Chromatograph: Thermo Trace GC 1310 or similar.

-

Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar.

-

Injection: Splitless injection at 260°C.

-

Carrier Gas: Helium at a constant flow rate of 2 mL/min.

-

Oven Program: Initial temperature of 70°C (hold for 2 min), ramp to 140°C at 15°C/min (hold for 4 min), ramp to 240°C at 12°C/min (hold for 5 min), and finally ramp to 255°C at 8°C/min (hold for 35 min).

-

Combustion Interface: A combustion reactor containing copper oxide and nickel oxide wires maintained at 1000°C.

-

Mass Spectrometer: Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer or equivalent.

Workflow and Signaling Pathway Visualization

The following diagram illustrates a typical experimental workflow for the determination of the natural isotopic abundance of isoleucine.

Caption: Experimental workflow for isoleucine isotope analysis.

Conclusion

This technical guide has provided a detailed overview of the natural abundance of isoleucine isotopes, including a comprehensive table of the isotopic abundances of its constituent elements and detailed experimental protocols for their determination. The provided workflow diagram offers a clear visual representation of the analytical process. This information is intended to be a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding and application of isotopic analysis in their respective fields.

References

- 1. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Practical considerations for amino acid isotope analysis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 8. alexandraatleephillips.com [alexandraatleephillips.com]

- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 10. merckmillipore.com [merckmillipore.com]

- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

A Technical Guide to DL-Isoleucine-d10 and L-Isoleucine-d10 for Researchers and Drug Development Professionals

An In-Depth Examination of Stereochemistry, Isotopic Labeling, and Applications

This technical guide provides a comprehensive overview of the core differences, applications, and experimental considerations for DL-Isoleucine-d10 and L-Isoleucine-d10. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of these stable isotope-labeled amino acids, offering detailed data, experimental protocols, and visual aids to facilitate their effective use in a laboratory setting.

Core Differences: Stereochemistry and Isotopic Labeling

The fundamental difference between this compound and L-Isoleucine-d10 lies in their stereochemistry. Isoleucine possesses two chiral centers, which gives rise to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[1][2]

-

L-Isoleucine-d10 is the deuterium-labeled form of the naturally occurring L-stereoisomer. This is the isomer that is incorporated into proteins and is the primary biologically active form.[1]

-

This compound is a racemic mixture, containing equal amounts of the L- and D-enantiomers of isoleucine, with ten deuterium (B1214612) atoms.[3]

The "-d10" designation indicates that ten hydrogen atoms on the isoleucine molecule have been replaced by deuterium atoms, a stable isotope of hydrogen. This isotopic labeling makes the molecule "heavy," allowing it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and L-Isoleucine-d10, compiled from various suppliers.

| Property | This compound | L-Isoleucine-d10 |

| Synonyms | 2-Amino-3-methylpentanoic Acid-d10 | (2S,3S)-2-Amino-3-methylpentanoic Acid-d10 |

| CAS Number | 29909-02-2[2][3] | 35045-71-7[4] |

| Molecular Formula | C₆H₃D₁₀NO₂[2] | C₆H₃D₁₀NO₂ |

| Molecular Weight | ~141.23 g/mol [2][4] | ~141.23 g/mol [5][4] |

| Isotopic Purity | Typically ≥99% deuterated forms (d1-d10)[2] | Typically ≥98% |

| Enantiomeric Composition | Racemic mixture (50% L- and 50% D-isoleucine) | Enantiomerically pure L-isoleucine |

| Primary Application | Internal standard for quantitative mass spectrometry[2] | Tracer for in vivo and in vitro metabolic studies[6] |

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS for Quantification of Isoleucine in Plasma

This protocol outlines a general procedure for using this compound as an internal standard for the accurate quantification of isoleucine in a biological matrix like plasma.

Materials:

-

This compound

-

Human plasma samples

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid (FA)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Internal Standard (IS) Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., 0.1% formic acid in water) to create a stock solution of known concentration (e.g., 1 mg/mL).[7]

-

-

Preparation of Working IS Solution:

-

Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the same solvent.[7]

-

-

Sample Preparation (Protein Precipitation):

-

Pipette a known volume of plasma (e.g., 50 µL) into a microcentrifuge tube.

-

Add a precise volume of the working IS solution (e.g., 5 µL) to the plasma sample.

-

Add a protein precipitation agent, such as cold acetonitrile with 0.1% formic acid, in a 3:1 ratio (v/v) to the plasma and IS mixture (e.g., 150 µL of ACN).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject a specific volume of the supernatant onto the LC-MS/MS system.

-

Chromatographic separation is crucial to separate isoleucine from its isobaric isomer, leucine. A suitable reversed-phase column and gradient elution should be employed.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both unlabeled isoleucine and this compound.

-

-

Data Analysis: